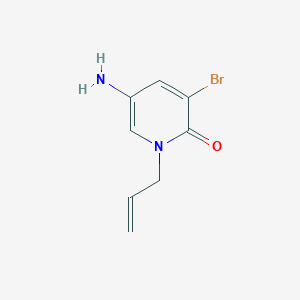
5-Amino-3-bromo-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-bromo-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one is a heterocyclic compound that contains both amino and bromo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the amino group and the prop-2-EN-1-YL group. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-Amino-3-bromo-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-bromo-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino and bromo groups play a crucial role in binding to active sites, while the prop-2-EN-1-YL group may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-3-chloro-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one
- 5-Amino-3-iodo-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one
- 5-Amino-3-fluoro-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one
Uniqueness
Compared to its analogs, 5-Amino-3-bromo-1-(prop-2-EN-1-YL)-1,2-dihydropyridin-2-one exhibits unique reactivity due to the presence of the bromo group. This makes it particularly useful in substitution reactions and as a building block for more complex molecules. Its specific electronic and steric properties also differentiate it from other similar compounds, providing distinct advantages in various applications.
Propiedades
Fórmula molecular |
C8H9BrN2O |
|---|---|
Peso molecular |
229.07 g/mol |
Nombre IUPAC |
5-amino-3-bromo-1-prop-2-enylpyridin-2-one |
InChI |
InChI=1S/C8H9BrN2O/c1-2-3-11-5-6(10)4-7(9)8(11)12/h2,4-5H,1,3,10H2 |
Clave InChI |
RRCOFKJDCUSLFZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C=C(C=C(C1=O)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


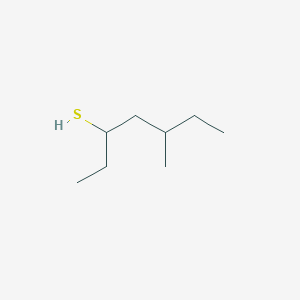
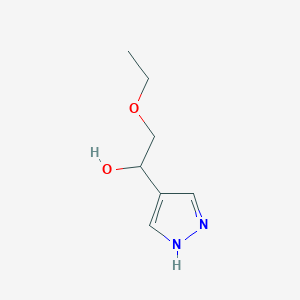
![(5S,6R)-N-Propyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B13308397.png)
![2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholine-3-thione](/img/structure/B13308402.png)
![5-Methyl-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13308406.png)
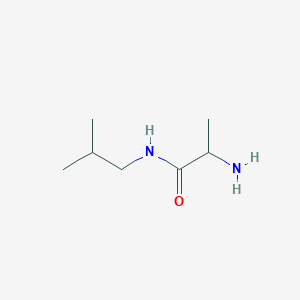
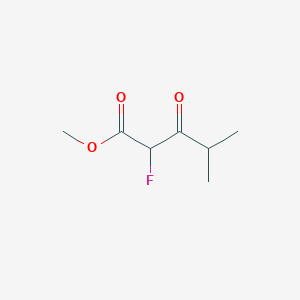
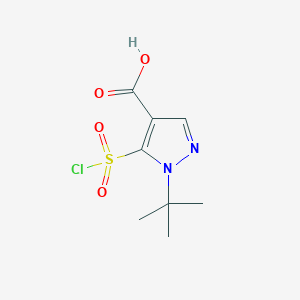

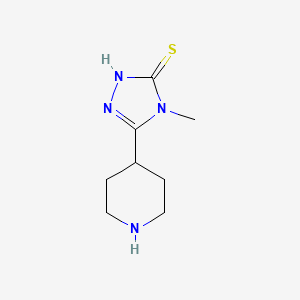
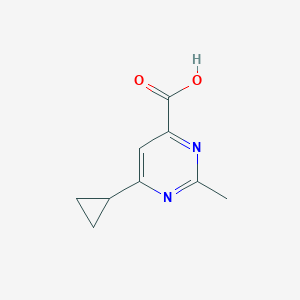

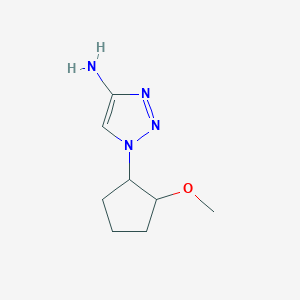
![3-[(4-Chlorophenyl)methyl]oxan-3-amine](/img/structure/B13308468.png)
